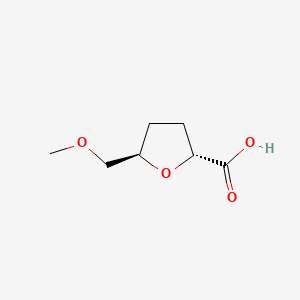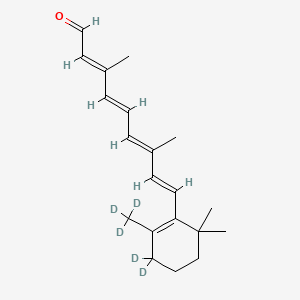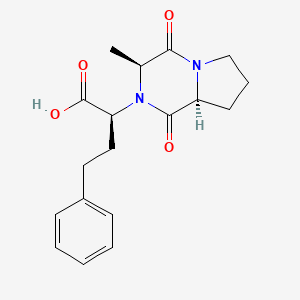
Metoclopramide-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metoclopramide-d3 N-Oxide is a deuterated analogue of Metoclopramide N-Oxide, which is a metabolite of Metoclopramide. Metoclopramide is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Metoclopramide due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Metoclopramide-d3 N-Oxide involves the N-oxidation of Metoclopramide-d3. This can be achieved using oxidizing agents such as potassium hydrogen peroxymonosulfate. The reaction typically involves the following steps:
- Dissolution of Metoclopramide-d3 in an appropriate solvent.
- Addition of the oxidizing agent under controlled temperature and pH conditions.
- Isolation and purification of the resulting this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of Metoclopramide-d3.
- Controlled addition of the oxidizing agent in industrial reactors.
- Use of advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Metoclopramide-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can revert this compound back to Metoclopramide-d3.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Potassium hydrogen peroxymonosulfate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidized forms of Metoclopramide-d3.
Reduction: Metoclopramide-d3.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Metoclopramide-d3 N-Oxide is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and determine the pharmacokinetics of Metoclopramide.
Drug Metabolism Research: Helps in understanding the metabolism of Metoclopramide and its metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Metoclopramide and its metabolites.
Biomedical Research: Investigated for its potential effects on gastrointestinal motility and antiemetic properties.
Mécanisme D'action
Metoclopramide-d3 N-Oxide exerts its effects by inhibiting dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone of the brain. This inhibition leads to its antiemetic effects. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, promoting gastric motility and accelerating gastric emptying. The molecular targets include dopamine D2 receptors and serotonin 5-HT3 receptors, and the pathways involved are related to neurotransmitter signaling in the central nervous system and gastrointestinal tract.
Comparaison Avec Des Composés Similaires
Metoclopramide: The parent compound, used for similar therapeutic purposes.
Metoclopramide N-Oxide: The non-deuterated form, also a metabolite of Metoclopramide.
Domperidone: Another dopamine antagonist used for similar indications but with a different safety profile.
Uniqueness: Metoclopramide-d3 N-Oxide is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical applications.
Propriétés
Numéro CAS |
1246816-54-5 |
|---|---|
Formule moléculaire |
C14H22ClN3O3 |
Poids moléculaire |
318.816 |
Nom IUPAC |
2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |
Clé InChI |
ZEJQXOWYPGUAMD-HPRDVNIFSA-N |
SMILES |
CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] |
Synonymes |
4-Amino-5-chloro-N-[2-(diethyloxidoamino)ethyl]-2-(methoxy-d3)benzamide; 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide N-Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)


